molecular formula C12H20INO B13732567 (3-(p-Hydroxyphenyl)propyl)trimethylammonium iodide CAS No. 27958-43-6

(3-(p-Hydroxyphenyl)propyl)trimethylammonium iodide

Cat. No.: B13732567
CAS No.: 27958-43-6
M. Wt: 321.20 g/mol
InChI Key: BVSZXTDXKQADJN-UHFFFAOYSA-N
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Description

(3-(p-Hydroxyphenyl)propyl)trimethylammonium iodide: is a quaternary ammonium compound with a structure that includes a hydroxyphenyl group attached to a propyl chain, which is further connected to a trimethylammonium group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(p-Hydroxyphenyl)propyl)trimethylammonium iodide typically involves the reaction of 3-(p-Hydroxyphenyl)propylamine with methyl iodide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation reactions to form quinones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The trimethylammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted ammonium compounds.

Scientific Research Applications

Chemistry

In chemistry, (3-(p-Hydroxyphenyl)propyl)trimethylammonium iodide is used as a phase transfer catalyst and in the synthesis of other complex molecules.

Biology

In biological research, this compound is used to study the interactions between quaternary ammonium compounds and biological membranes.

Medicine

In medicine, this compound is explored for its potential use in drug delivery systems and as an antimicrobial agent.

Industry

In industrial applications, it is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.

Mechanism of Action

The mechanism of action of (3-(p-Hydroxyphenyl)propyl)trimethylammonium iodide involves its interaction with cell membranes. The trimethylammonium group interacts with the phospholipid bilayer, disrupting the membrane integrity and leading to cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

  • (3-(p-Hydroxyphenyl)propyl)trimethylammonium bromide
  • (3-(p-Hydroxyphenyl)propyl)trimethylammonium chloride
  • (3-(p-Hydroxyphenyl)propyl)trimethylammonium sulfate

Uniqueness

Compared to its bromide, chloride, and sulfate counterparts, (3-(p-Hydroxyphenyl)propyl)trimethylammonium iodide exhibits higher solubility in organic solvents and enhanced antimicrobial activity. The iodide ion also contributes to its unique reactivity in various chemical reactions.

Properties

CAS No.

27958-43-6

Molecular Formula

C12H20INO

Molecular Weight

321.20 g/mol

IUPAC Name

3-(4-hydroxyphenyl)propyl-trimethylazanium;iodide

InChI

InChI=1S/C12H19NO.HI/c1-13(2,3)10-4-5-11-6-8-12(14)9-7-11;/h6-9H,4-5,10H2,1-3H3;1H

InChI Key

BVSZXTDXKQADJN-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCCC1=CC=C(C=C1)O.[I-]

Origin of Product

United States

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